Sodium tetradecyl sulfate

Overview

Description

Sodium tetradecyl sulfate is a common anionic surfactant. It is the sodium salt of the micelle-forming sulfate ester of tetradecanol. This compound is a white, water-soluble solid with low toxicity and has many practical uses.

Mechanism of Action

Target of Action

Sodium tetradecyl sulfate primarily targets the endothelial cells in the veins . These cells line the interior surface of blood vessels and play a crucial role in vascular biology, including the regulation of blood flow and coagulation .

Mode of Action

This compound acts as a potent toxin for endothelial cells . Even brief exposure to low concentrations of this compound can effectively strip the endothelium over a considerable distance, exposing highly thrombogenic (clot-promoting) endothelium in the process .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the formation of blood clots and scar tissue inside certain types of veins . This compound increases the formation of these elements, which helps decrease the dilation of enlarged veins .

Pharmacokinetics

It’s known that the compound is administered via intravenous injection , suggesting that it has direct access to the bloodstream and can be distributed rapidly throughout the body.

Result of Action

The action of this compound results in the inflammation of the intima (inner layer of the vein) and thrombus (blood clot) formation .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a dry, cool, and well-ventilated place to maintain its stability . Furthermore, the compound’s efficacy can be affected by the specific characteristics of the patient’s veins, such as their size and the competence of their valves .

Biochemical Analysis

Biochemical Properties

Sodium tetradecyl sulfate is a potent toxin for endothelial cells . It is used as a sclerosing agent in sclerotherapy . Its action is on the lipid molecules in the cells of the vein wall, causing inflammatory destruction of the internal lining of the vein and thrombus formation eventually leading to sclerosis of the vein .

Cellular Effects

This compound works by increasing the formation of blood clots and scar tissue inside certain types of veins . This helps decrease dilation of enlarged veins . It is used to treat small uncomplicated varicose veins in the legs .

Molecular Mechanism

This compound is a potent toxin for endothelial cells . Brief exposure to even low concentrations are effective in stripping endothelium over a considerable distance and exposing highly thrombogenic endothelium in the process .

Dosage Effects in Animal Models

In rats given 0.15 g/kg in drinking water for 30 days, no appreciable toxicity was seen, although some growth inhibition was discernible .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium tetradecyl sulfate is synthesized by treating tetradecyl alcohol with sulfur trioxide, followed by neutralization of the resulting pyrosulfuric acid with sodium hydroxide . This process involves the following steps:

Sulfonation: Tetradecyl alcohol is reacted with sulfur trioxide to form tetradecyl sulfate.

Neutralization: The resulting tetradecyl sulfate is then neutralized with sodium hydroxide to produce this compound.

Industrial Production Methods: The industrial production of this compound follows the same synthetic route but on a larger scale. The process is optimized for high yield and purity, ensuring that the final product meets the required standards for medical and industrial applications .

Chemical Reactions Analysis

Types of Reactions: Sodium tetradecyl sulfate primarily undergoes substitution reactions due to the presence of the sulfate ester group. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

Substitution Reactions: These reactions typically involve nucleophiles that attack the sulfate ester group, leading to the formation of various derivatives.

Oxidation Reactions: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction Reactions: Reduction can be achieved using reducing agents like lithium aluminum hydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of sulfate ester derivatives, while oxidation and reduction reactions can lead to the formation of different alcohols and hydrocarbons .

Scientific Research Applications

Sodium tetradecyl sulfate has a wide range of scientific research applications:

Chemistry: It is used as a surfactant in various chemical reactions and processes, including emulsification and micelle formation.

Biology: In biological research, it is used to study cell membrane interactions and protein folding due to its surfactant properties.

Medicine: this compound is the active component in sclerosant drugs used for the treatment of varicose and spider veins.

Comparison with Similar Compounds

Polidocanol: Another sclerosant used in the treatment of varicose veins. It is less potent than sodium tetradecyl sulfate but has a similar mechanism of action.

Sodium dodecyl sulfate: A related anionic surfactant with similar properties but a shorter alkyl chain, making it less effective in certain applications.

Uniqueness: this compound is unique due to its specific molecular structure, which provides optimal surfactant properties for medical and industrial applications. Its ability to form micelles and its effectiveness as a sclerosant make it a valuable compound in various fields .

Properties

Key on ui mechanism of action |

Sodium tetradecyl sulfate is a potent toxin for endothelial cells in that brief exposure to even low concentrations are effective in stripping endothelium over a considerable distance and exposing highly thrombogenic endothelium in the process. Diluted sodium tetradecyl sulfate is also able to induce a hypercoagulable state, possibly by selective inhibition of protein C, and can also promote platelet aggregation. |

|---|---|

CAS No. |

1191-50-0 |

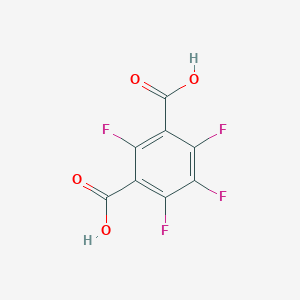

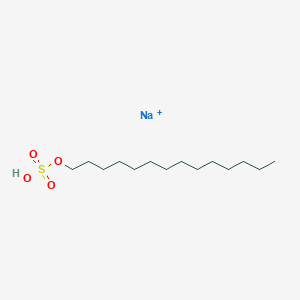

Molecular Formula |

C14H30O4S.Na C14H30NaO4S |

Molecular Weight |

317.44 g/mol |

IUPAC Name |

sodium;tetradecyl sulfate |

InChI |

InChI=1S/C14H30O4S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-19(15,16)17;/h2-14H2,1H3,(H,15,16,17); |

InChI Key |

JHWQZRARWFDALJ-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCOS(=O)(=O)[O-].[Na+] |

Isomeric SMILES |

CCCCCCCCCCCCCCOS(=O)(=O)[O-].[Na+] |

Canonical SMILES |

CCCCCCCCCCCCCCOS(=O)(=O)O.[Na] |

Key on ui other cas no. |

1191-50-0 |

Pictograms |

Corrosive; Irritant |

Synonyms |

Sodium Tetradecyl Sulfate Sotradecol Sotradecol Sodium Sulfate, Sodium Tetradecyl Tergitol 4 Tetradecyl Sulfate, Sodium Trombavar Trombova |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does sodium tetradecyl sulfate exert its sclerosing effect on blood vessels?

A1: this compound (STS) functions as a detergent sclerosant, causing damage to the endothelium, the inner lining of blood vessels [, ]. This damage triggers an inflammatory response, leading to the formation of a thrombus within the vessel lumen [, ]. Over time, fibrosis occurs, ultimately resulting in the closure and disappearance of the treated vessel [, , ].

Q2: Are there differences in the cellular responses elicited by this compound and polidocanol, another commonly used sclerosant?

A2: Yes, while both agents induce cell death at high concentrations, they exhibit distinct effects on cell morphology at sublytic levels []. For instance, STS can induce erythrocyte acanthocytosis and macrocytosis, while polidocanol promotes Rouleaux formation and increases target cells and stomatocytes []. These differences highlight the specific interactions each sclerosant has with cellular components.

Q3: Does this compound impact cell signaling pathways?

A3: Research suggests that STS exposure can activate both calcium signaling and nitric oxide production pathways in endothelial cells prior to cell death []. The timing of these events is concentration-dependent, indicating a dose-response relationship in the cellular response to STS [].

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is CH3(CH2)13OSO3Na, and its molecular weight is 316.44 g/mol.

Q5: Are there concerns regarding the systemic effects of this compound after injection?

A5: Yes, studies have shown that the use of dehydrated alcohol or STS during sclerotherapy can lead to disruptions in coagulation profiles []. This can manifest as a decrease in platelets and fibrinogen, an increase in prothrombin time, and a conversion from negative to positive D-dimer levels []. These coagulation disturbances could potentially increase the risk of bleeding or thrombosis in susceptible individuals [].

Q6: What types of vascular anomalies has this compound been used to treat?

A6: STS has demonstrated efficacy in treating a range of vascular anomalies, including varicose veins, telangiectasias, hemangiomas, pyogenic granulomas, and venous malformations [, , , , ]. It has also shown promise in managing lymphatic malformations [].

Q7: Can this compound be used for conditions other than vascular anomalies?

A7: Yes, STS has shown efficacy in treating various non-vascular lesions, including digital mucous cysts [], ganglion cysts [], oral mucoceles [], and conjunctival inclusion cysts [].

Q8: Are there any specific advantages of using this compound over other treatment options for certain conditions?

A8: While not always the most effective option, STS is often chosen for its simplicity, low cost, and suitability for outpatient procedures [, , , ]. It can be particularly useful in settings where technologically advanced equipment is unavailable [, ].

Q9: What is the role of this compound in managing difficult-to-treat hemangiomas?

A10: STS has been used successfully in treating challenging hemangiomas, including large posterior and hypopharyngeal hemangiomas and lesions in patients with Klippel-Trenaunay syndrome []. It has also been used as an adjunct to surgery in cases where complete resection is difficult [, ].

Q10: Can this compound be used in conjunction with other treatment modalities?

A11: Yes, STS can be used before surgery to reduce the size of vascular lesions, facilitating a less invasive surgical procedure [, ]. It has also been used as an adjunct to embolization in treating complex vascular malformations [].

Q11: What are the potential adverse effects of this compound injection?

A12: Common side effects include pain, erythema, swelling, hyperpigmentation, telangiectatic matting, and ulceration []. In some cases, more serious complications, such as anaphylaxis [], pulmonary embolism, stroke, and myocardial infarction, have been reported [].

Q12: Are there any specific precautions or considerations to keep in mind when using this compound for sclerotherapy?

A13: To minimize the risk of complications, it is crucial to use the minimal effective dose of STS and inject it slowly at multiple sites []. Injecting the sclerosant from normal skin into the lesion, applying post-injection compression, and allowing any formed scab to separate naturally are also important precautions [].

Q13: How does the use of this compound foam compare to liquid sclerotherapy?

A14: Foam sclerotherapy, where STS is combined with air or gas, is gaining popularity as it allows for better visualization of the sclerosant distribution within the vessel [, , ]. The foam formulation also tends to displace blood more effectively, potentially increasing the contact time between the sclerosant and the vessel wall [, ].

Q14: Is ultrasound guidance commonly used during this compound sclerotherapy?

A15: Yes, ultrasound guidance is increasingly utilized in STS sclerotherapy, especially for larger vessels or those located deeper beneath the skin [, , ]. This imaging technique helps ensure accurate injection of the sclerosant and minimizes the risk of extravasation [, ].

Q15: What methods are used to assess the effectiveness of this compound sclerotherapy?

A16: Treatment efficacy is typically assessed through clinical examination, photographic documentation, and sometimes imaging studies like ultrasound [, , ]. Histological analysis of treated tissues can provide insights into the cellular changes induced by STS [, , , ].

Q16: Were there any concerns raised regarding the quality and consistency of this compound solutions obtained from compounding pharmacies?

A17: Yes, a study analyzing commercially available STS solutions from compounding pharmacies found significant variations in actual STS concentrations compared to the labeled amounts []. Additionally, concerning levels of the contaminant carbitol were detected in all tested samples []. This highlights the importance of using pharmaceutical-grade STS from reputable manufacturers to ensure both efficacy and patient safety.

Q17: Are there reports of allergic reactions to this compound?

A18: While rare, allergic reactions to STS have been reported [, ]. One study documented a mild allergic reaction in a patient after STS injection for orbital lymphangioma []. It is crucial to have appropriate emergency medications and protocols in place to manage potential hypersensitivity reactions.

Q18: What are some alternative sclerosants used in clinical practice?

A19: Common alternatives to STS include polidocanol, hypertonic saline, and ethanolamine oleate [, , , ]. The choice of sclerosant depends on factors like the type and size of the lesion, patient factors, and the experience of the clinician [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.